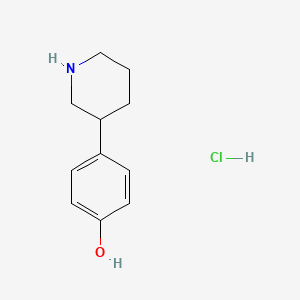
4-(piperidin-3-yl)phenol HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(piperidin-3-yl)phenol HCl” is a chemical compound with the empirical formula C12H17NO · HCl . It is a solid substance and its molecular weight is 227.73 .
Molecular Structure Analysis
The molecular structure of “4-(piperidin-3-yl)phenol HCl” consists of a piperidine ring attached to a phenol group . The Hill notation for this compound is C12H17NO · HCl .Chemical Reactions Analysis
While specific chemical reactions involving “4-(piperidin-3-yl)phenol HCl” were not found in the search results, piperidine derivatives in general are known to be involved in a variety of intra- and intermolecular reactions .Physical And Chemical Properties Analysis
“4-(piperidin-3-yl)phenol HCl” is a solid substance . Its empirical formula is C12H17NO · HCl and its molecular weight is 227.73 .Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in the pharmaceutical industry, and “4-(Piperidin-3-yl)phenol hydrochloride” serves as a key intermediate in their synthesis. These derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for various intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast. “4-(Piperidin-3-yl)phenol hydrochloride” has been utilized in the discovery and biological evaluation of potential drugs. It plays a significant role in the development of medications for various diseases due to its presence in several drug classes .
Anticancer Agent
Piperidine compounds, including “4-(Piperidin-3-yl)phenol hydrochloride”, have shown potential as anticancer agents. They exhibit activity against various cancer types such as breast, prostate, colon, lung, and ovarian cancers. These compounds can regulate crucial signaling pathways essential for cancer development and inhibit cell migration, contributing to cell cycle arrest .
Chemical Synthesis
In chemical synthesis, “4-(Piperidin-3-yl)phenol hydrochloride” can undergo reactions to form products with multiple stereocenters. For instance, using esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters. The resulting piperidinol can then undergo dehydration in an acidic environment to form tetrahydropyridine derivatives .
Biological Activity Studies
The compound is used in studies to understand the biological activity of piperidine derivatives. Its structure allows for the exploration of hydrogenation, cyclization, cycloaddition, and annulation reactions, which are fundamental in assessing the biological activity of these compounds .
Drug Construction
“4-(Piperidin-3-yl)phenol hydrochloride” is an important building block in drug construction. Its piperidine cycle is a common structure in heterocyclic compounds within the pharmaceutical industry, making it a valuable compound for constructing new pharmaceuticals .
Safety and Hazards
The safety information for “4-(piperidin-3-yl)phenol HCl” indicates that it is a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(piperidin-3-yl)phenol HCl”, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-piperidin-3-ylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h3-6,10,12-13H,1-2,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRJBQSXAKPAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-yl)phenol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557649.png)
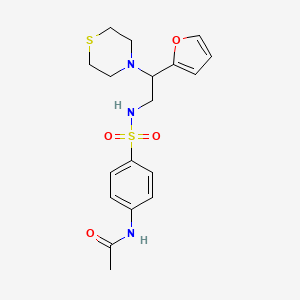
![4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2557652.png)
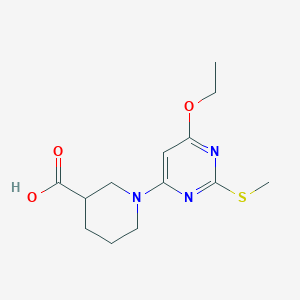
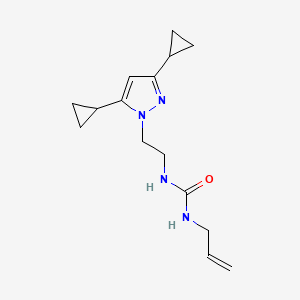
![1-Cyclopropyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2557658.png)


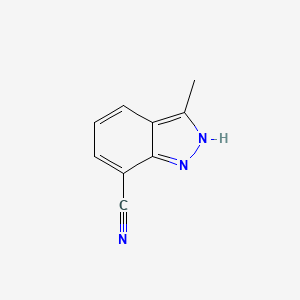
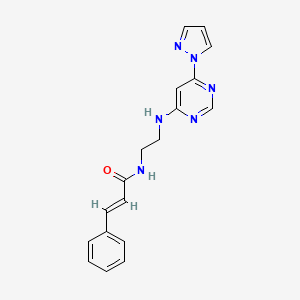

![1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride](/img/structure/B2557668.png)

